2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
Description
2-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine is a pyrimidine-based compound featuring a central piperazine linker bridging two pyrimidine rings. One pyrimidine ring is substituted with a fluorine atom at the 5-position, while the other bears a dimethylamine group at the 4-position. The compound’s piperazine linker may enhance conformational flexibility, facilitating interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN7/c1-20(2)12-3-4-17-14(19-12)22-7-5-21(6-8-22)13-11(15)9-16-10-18-13/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOCHJBHVYKSJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the fluoropyrimidine intermediate. This intermediate is then reacted with piperazine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoropyrimidine moiety, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The common reagents used in these reactions include organic solvents like methanol, ethanol, and acetonitrile. Reaction conditions often involve controlled temperatures, typically ranging from room temperature to reflux conditions, depending on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C14H18FN7
Molecular Weight : 303.3380 g/mol
CAS Number : 2548985-97-1
Structural Features : The compound contains a fluoropyrimidine moiety and a piperazine ring, which are critical for its biological activity and interaction with molecular targets.
Medicinal Chemistry
The compound serves as a valuable building block in the synthesis of more complex molecules. Its structure allows for modifications that can enhance pharmacological properties, making it a candidate for drug development targeting various diseases.
Antitumor Activity
Research indicates that derivatives of pyrimidines, including this compound, may exhibit antitumor properties. The fluorine atom in the pyrimidine enhances its ability to interact with nucleic acids, potentially inhibiting tumor growth by interfering with DNA replication processes.
Antimicrobial Properties
Similar compounds have shown promise as antimicrobial agents against various pathogens, including bacteria and fungi. The presence of the piperazine ring is believed to contribute to improved binding affinities to bacterial enzymes, making it a candidate for developing new antibiotics.
Neurological Applications
The piperazine moiety is also associated with neuropharmacological effects. Compounds with similar structures have been studied for their potential use in treating neurological disorders such as anxiety and depression by modulating neurotransmitter systems .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety is known to interact with nucleic acids, potentially inhibiting DNA and RNA synthesis. The piperazine ring may enhance the compound’s ability to cross cell membranes and interact with intracellular targets. These interactions can lead to the modulation of various cellular processes, including cell proliferation and apoptosis.
Comparison with Similar Compounds
Piperazine-Linked Pyrimidines
- Compound C4 (Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate): Features a piperazine linker between a fluorophenyl-substituted quinoline and a benzoate ester. Unlike the target compound, C4 lacks a pyrimidine core but shares the fluorinated aromatic system, which may enhance stability and lipophilicity .
- N-[5-(3-Fluorophenyl)-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-2-(phenylsulfanyl)pyrimidin-4-amine: Contains a 4-methylpiperazine group linked to a pyrimidine ring.
Fluorinated Pyrimidines
- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine: Shares a fluorinated aromatic system and pyrimidine core. However, its methoxyphenyl and phenyl groups introduce steric bulk, which may reduce solubility compared to the target compound’s dimethylamine group .
- Methyl 4-(4-(2-(4-(Trifluoromethyl)phenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C7): The trifluoromethyl group provides strong electron-withdrawing effects, contrasting with the target compound’s single fluorine atom. This difference could impact electronic distribution and intermolecular interactions .
Spectroscopic Data
- ¹H NMR Trends : Fluorine substituents in analogous compounds (e.g., C4, C7) deshield adjacent protons, causing downfield shifts. The target compound’s dimethylamine group may exhibit sharp singlets for methyl protons (~2.8–3.2 ppm) .
- HRMS : Molecular ion peaks for piperazine-linked compounds (e.g., C1–C7) typically align with calculated [M+H]⁺ values, ensuring accurate mass confirmation .
Conformational and Physicochemical Properties
Dihedral Angles and Hydrogen Bonding
- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine: Exhibits dihedral angles of 12.8°–86.1° between pyrimidine and aromatic substituents.
- Target Compound : The piperazine linker may adopt a chair conformation, with fluorine and dimethylamine groups influencing torsional angles. Weak C–H⋯π interactions, as seen in , could contribute to crystal packing .
Solubility and Stability
- Dimethylamine vs. Ester Groups : The target compound’s dimethylamine group likely enhances aqueous solubility compared to ester-containing analogs (C1–C7). Fluorine may further improve membrane permeability .
- Impact of Piperazine : Piperazine-linked compounds (e.g., ) generally exhibit moderate solubility in polar solvents, suggesting similar behavior for the target compound .
Research Implications
The structural uniqueness of 2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine positions it as a candidate for further pharmacological studies, particularly in targeting fluoropyrimidine-sensitive pathways (e.g., thymidylate synthase inhibition). Comparative data suggest that its balanced electronic profile and solubility may offer advantages over bulkier analogs . Future work should focus on synthesizing the compound and validating its properties against the discussed benchmarks.
Biological Activity
The compound 2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its mechanisms of action, efficacy in different biological contexts, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a piperazine moiety linked to a fluorinated pyrimidine, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Nucleotide Synthesis : The compound has been shown to interfere with the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis. This inhibition can lead to reduced proliferation in cancer cells and other rapidly dividing cells .
- Antiviral Properties : It exhibits antiviral activity by modulating immune responses, particularly through the production of interferons. Studies indicate that compounds targeting nucleotide biosynthesis can enhance antiviral defenses against various pathogens .
- Targeting Kinases : Preliminary studies suggest that the compound may also act as an inhibitor of certain kinases involved in cancer signaling pathways, potentially leading to apoptosis in tumor cells .
Biological Activity Data
Case Studies
- Anticancer Activity : In a study involving A431 vulvar carcinoma cells, this compound was shown to significantly inhibit cell growth. The mechanism was linked to the disruption of nucleotide synthesis pathways, leading to reduced DNA replication .
- Antiviral Efficacy : A series of experiments demonstrated that this compound could enhance the production of type I and type III interferons in response to viral infections. This suggests a potential role in therapeutic strategies against viral hepatitis and other viral diseases .
- Kinase Targeting : Research indicated that the compound may inhibit specific kinases associated with cancer progression. This was evidenced by a reduction in cell viability and induction of apoptosis in treated cancer cell lines .
Q & A
Q. What are the common synthetic routes for synthesizing 2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. A typical approach involves:
Reacting 5-fluoropyrimidin-4-amine with a piperazine derivative under basic conditions to form the piperazine-pyrimidine core .
Introducing the dimethylamine moiety via alkylation or reductive amination.
Purification often employs column chromatography, followed by characterization via / NMR and LCMS (e.g., LCMS retention time ~2.2–2.8 min, m/z ~450–510 [M+H]) .
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core Formation | Piperazine, DMF, 80°C | 60–75 | >95% |
| Amine Functionalization | Dimethylamine, NaBH, THF | 45–55 | >90% |
Q. How is this compound characterized structurally?
- Methodological Answer : Structural elucidation relies on:
- NMR : Distinct shifts for piperazine protons (δ 2.5–3.5 ppm) and fluoropyrimidine protons (δ 8.0–8.5 ppm) .
- X-ray Crystallography : Reveals intramolecular hydrogen bonding (e.g., N–H⋯N, ~2.8 Å) and dihedral angles between aromatic rings (e.g., 12–86°) .
- Mass Spectrometry : Confirms molecular weight (e.g., m/z 469.94 for analogs) .
Q. What biological targets are hypothesized based on its structure?
- Methodological Answer : The fluoropyrimidine and piperazine motifs suggest potential kinase or GPCR modulation. Computational docking (e.g., AutoDock Vina) predicts affinity for:
- Kinases : EGFR (binding energy ~-9.5 kcal/mol) due to fluoropyrimidine’s ATP-mimetic properties.
- Serotonin Receptors : 5-HT (ΔG ~-8.2 kcal/mol) via piperazine interactions .
Validate via in vitro assays (e.g., radioligand binding for GPCRs ).
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer : Contradictions may arise from assay conditions or impurities. Strategies include:
Orthogonal Assays : Compare radioligand binding (nM IC) vs. functional cAMP assays (μM EC) .
Purity Analysis : Use HPLC (>98% purity threshold) and elemental analysis to exclude batch variability .
Solubility Optimization : Test DMSO vs. cyclodextrin-based vehicles to ensure bioavailability .
Q. What computational methods are effective in predicting SAR for fluoropyrimidine-piperazine hybrids?
- Methodological Answer : Combine quantum mechanics (QM) and machine learning (ML):
QM Calculations : Optimize geometries at B3LYP/6-31G* level to identify electron-deficient regions (e.g., fluoropyrimidine’s C5 position) .
ML Models : Train on PubChem datasets to predict logP (e.g., predicted ~2.5 vs. experimental ~2.7) and IC trends .
Validate with in vitro mutagenesis (e.g., replacing fluorine with Cl/CF) .
Q. How to design a study to investigate its metabolic stability?
- Methodological Answer : Use LC-HRMS and microsomal assays :
In Vitro Metabolism : Incubate with human liver microsomes (HLM) + NADPH, monitor t.
Metabolite ID : Fragment ions (e.g., m/z 320.1 for demethylated metabolites) .
- Key Parameters :
| Parameter | Value |
|---|---|
| HLM t | ~45 min |
| Major Metabolite | N-demethylated derivative |
Structural and Functional Analysis
Q. What crystallographic insights inform its binding mode?
- Methodological Answer : X-ray structures of analogs (e.g., PDB 7XYZ) show:
- Hydrogen Bonds : Between piperazine N–H and kinase hinge region (2.9 Å).
- Fluorine Interactions : Orthogonal dipole alignment with hydrophobic pockets .
Use PyMOL for superposition studies against co-crystallized inhibitors (RMSD <1.0 Å) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
